molecular formula C28H21ClN6O4S B2517824 N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide CAS No. 893788-68-6

N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide

Katalognummer B2517824
CAS-Nummer: 893788-68-6
Molekulargewicht: 573.02
InChI-Schlüssel: DBCPUCPQXBTOHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide” is a cell-permeable triazolothienopyrimidine compound . It acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner . It exhibits little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities and no cytotoxicity in MDCK cultures .


Molecular Structure Analysis

The molecular formula of this compound is C20H17N5O2S3 . Its molecular weight is 455.58 .


Physical And Chemical Properties Analysis

The compound is a white powder . It is soluble in DMSO up to 100 mg/mL . It can be stored at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The quinoline-based structure of this compound suggests its potential as an anticancer agent. Specifically, it can serve as a sorafenib congener, similar to N-(quinolin-2-yl)benzamide derivative A. In vitro studies have demonstrated interesting antiproliferative activity against cancer cell lines such as HCT-116, MCF-7, and SK-BR3 .

Antibacterial Activity

Another avenue for exploration is its antibacterial potential. For instance, 4-(quinolin-4-yl)morpholine C, a related compound, has exhibited in vitro antibacterial activity. Investigating the antibacterial effects of our compound could provide valuable insights .

Antifungal Applications

Given the structural features, N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide may also act as an antifungal agent. Further studies are warranted to explore its efficacy against fungal pathogens .

Trypanocidal Properties

Trypanocidal agents are crucial for combating parasitic diseases. Investigating whether our compound exhibits trypanocidal activity could contribute to the development of novel treatments .

Human Vanilloid Receptor Type 1 (TRPV1) Modulation

N-(quinolinyl)amides and N-(quinolinyl)morpholines have been studied as TRPV1 antagonists. Exploring whether our compound interacts with TRPV1 receptors could provide insights into pain modulation and related therapeutic strategies .

Melanin-Concentrating Hormone 1 Receptor (MCH1R) Antagonism

MCH1R antagonists play a role in body weight regulation and are relevant to conditions like obesity, diabetes, and heart disease. Investigating whether our compound affects MCH1R could have implications for metabolic disorders .

Material Chemistry Applications

Quinoline and morpholine frameworks are also valuable in material chemistry. Our compound’s structure could be harnessed for advanced materials, although further research is needed .

Lipinski’s Descriptors

Lastly, we calculated Lipinski’s descriptors for our compound using the SwissADME database. These parameters provide insights into its drug-likeness and potential for oral bioavailability .

Wirkmechanismus

The compound acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner .

Eigenschaften

IUPAC Name

N-[4-[[7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN6O4S/c1-2-17-5-12-21(13-6-17)40(37,38)28-26-32-25(22-16-18(29)7-14-23(22)35(26)34-33-28)30-19-8-10-20(11-9-19)31-27(36)24-4-3-15-39-24/h3-16H,2H2,1H3,(H,30,32)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCPUCPQXBTOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)NC(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.